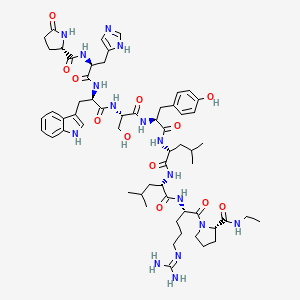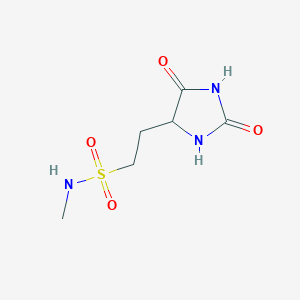![molecular formula C26H24ClN7 B13774556 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride CAS No. 70632-11-0](/img/structure/B13774556.png)
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the phenazinium family and is characterized by its complex structure, which includes multiple aromatic rings and azo groups. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of 2,4-diaminophenylamine, followed by coupling with 3-amino-2,8-dimethyl-5-phenylphenazinium chloride. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenazinium derivatives, amines, and quinonoid compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the manufacturing of colored materials and as a tracer in environmental studies.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The phenazinium core also allows for intercalation into DNA, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenazinium compound with similar staining properties.
Safranin O: A phenazinium dye used in biological staining.
Neutral Red: A phenazinium dye with applications in cell viability assays.
Uniqueness
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is unique due to its specific azo linkage and the presence of multiple amino groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
70632-11-0 |
|---|---|
Molecular Formula |
C26H24ClN7 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
4-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]benzene-1,3-diamine;chloride |
InChI |
InChI=1S/C26H23N7.ClH/c1-15-10-23-25(13-19(15)28)33(18-6-4-3-5-7-18)26-14-22(16(2)11-24(26)30-23)32-31-21-9-8-17(27)12-20(21)29;/h3-14H,1-2H3,(H5,27,28,29,32);1H |
InChI Key |
YSQYZEMKAREMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=C(C=C4)N)N)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)




